cis-Piperidine-2,6-dicarboxylic acid dimethyl ester

Descripción general

Descripción

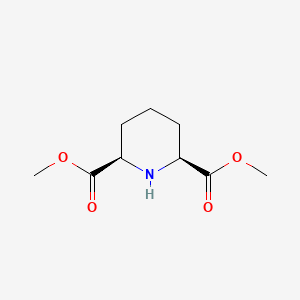

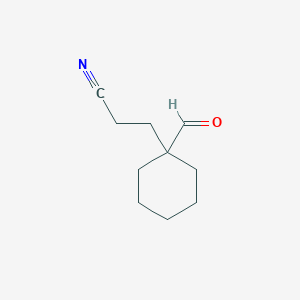

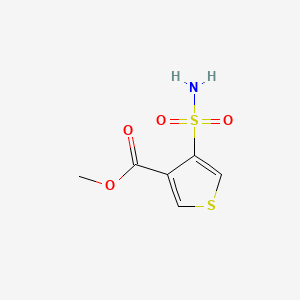

“Cis-Piperidine-2,6-dicarboxylic acid dimethyl ester” is a chemical compound with the CAS Number: 59234-46-7 . It has a molecular weight of 201.22 and its IUPAC name is dimethyl (2R,6S)-2,6-piperidinedicarboxylate . It is a white solid .

Synthesis Analysis

A divergent, new, and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products including isosolenopsins, deoxocassine, and spectaline was achieved from chiral aziridine decorated with appropriate alkyl chains for isosolenopsins or alkynyl groups for deoxocassine and spectaline at C2 .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H15NO4 . The Inchi Code for this compound is 1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+ .Chemical Reactions Analysis

“this compound” may be used for the preparation of four new zincates and one new magnesiate . The characteristic feature of this synthesis is one-pot sequential reactions under atmospheric hydrogen including the reduction of alkyne (for deoxocassine and spectaline), reductive ring-opening of aziridine, debenzylation, and intramolecular reductive amination in high yields .Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 201.22 and its IUPAC name is dimethyl (2R,6S)-2,6-piperidinedicarboxylate .Aplicaciones Científicas De Investigación

Pharmacological Properties and Therapeutic Uses

Cisapride, chemically related to metoclopramide and incorporating a piperidine structure, functions as a prokinetic agent enhancing gastrointestinal motility. Its unique mechanism, thought to involve acetylcholine release enhancement in the gut's myenteric plexus, positions cisapride as an effective treatment for various gastrointestinal motility disorders without the central depressant or antidopaminergic side effects common in similar agents. This specificity underpins its utility in managing conditions like reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, particularly in diabetic patients, and suggests a role in treating chronic constipation related to motility issues. However, the relative efficacy of cisapride compared to other treatments such as metoclopramide, domperidone, and ranitidine remains to be fully established pending further comparative trials (McCallum et al., 1988); (Wiseman & Faulds, 1994).

Chemical Synthesis and Applications

In chemical synthesis, the reactivity of piperidine derivatives, such as those structurally similar to cis-Piperidine-2,6-dicarboxylic acid dimethyl ester, plays a significant role. Piperidine's reaction with nitro-group-containing compounds, like 1,2,4-trinitrobenzene or o-dinitrobenzene, results in high-yield production of nitro-piperidinobenzenes. These reactions, characterized by their second-order kinetics and lack of base or acid catalysis, suggest an addition-elimination mechanism with rapid nitro-group expulsion. This reactivity highlights the potential of piperidine derivatives in synthesizing various organic compounds, although the ease of nitro-group expulsion remains an area for further exploration (Pietra & Vitali, 1972).

Mecanismo De Acción

Target of Action

The primary targets of cis-Piperidine-2,6-dicarboxylic acid dimethyl ester are the NMDA, AMPA, and kainate ionotropic receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system.

Mode of Action

This compound acts as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . This means it binds to these receptors and inhibits their function. Additionally, it acts as a partial agonist for NMDA receptors

Biochemical Pathways

By blocking the NMDA, AMPA, and kainate receptors, this compound inhibits the general excitatory synaptic transmissions . This can affect various biochemical pathways downstream, particularly those involved in neural signaling and synaptic plasticity.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neural signaling. By acting as an antagonist and partial agonist at different receptors, it can modulate the excitatory signals in the nervous system .

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl (2R,6S)-piperidine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBPRDQEECCDNY-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one](/img/structure/B3370995.png)